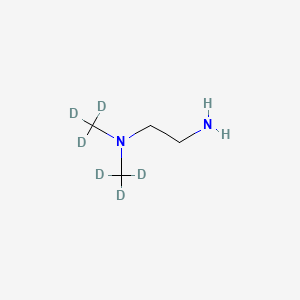

N,N-Dimethylethanediamine-d6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N',N'-bis(trideuteriomethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILRJUIACXKSQE-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n-dimethylethanediamine-d6 and Its Precursors

Chromatographic Separations of N,N-Dimethylethanediamine-d6

Chromatography is a fundamental technique for purifying the final product and isolating intermediates.

Flash Column Chromatography: This is a standard method for purifying organic compounds. figshare.com For a basic compound like this compound, silica gel is a common stationary phase. figshare.comasianpubs.org A solvent system containing a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. figshare.comrsc.org To prevent the basic amine from binding irreversibly to the acidic silica gel, a small amount of a tertiary amine like triethylamine may be added to the eluent.

Liquid Chromatography-Mass Spectrometry (LC-MS): For analytical separation and identification, LC-MS is a powerful tool. lcms.cz Reverse-phase HPLC can be employed, where the mobile phase often consists of acetonitrile and water with an additive like formic acid to ensure compatibility with mass spectrometry. sielc.com This technique is crucial for assessing purity and confirming the mass of the deuterated compound. lcms.cz

Table 2: Typical Chromatographic Purification Parameters

| Method | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

| Flash Chromatography | Silica Gel 60 (230-400 mesh) | Hexanes/Ethyl Acetate gradient with ~1% Triethylamine | Preparative purification of the crude product. | figshare.comasianpubs.org |

| Reverse-Phase HPLC | C18 column | Acetonitrile/Water with 0.1% Formic Acid | Purity analysis and small-scale purification. | sielc.com |

| LC-MS (QTOF) | Specific column as per method | Acetonitrile/Water gradient | Identification and confirmation of isotopic distribution. | lcms.cz |

Direct Deuteration Approaches for N,N-Dimethylethanediamine

Distillation and Crystallization Methods for High Purity this compound

For volatile liquids like this compound, distillation is a highly effective final purification step.

Distillation: The non-deuterated analogue, N,N-Dimethylethylenediamine, has a boiling point of approximately 105-107 °C. Simple distillation can be used to purify the compound, with pure fractions collected at a stable boiling point. google.com For higher purity or for compounds that might decompose at atmospheric pressure, high vacuum distillation is employed. rsc.orgrsc.org This technique lowers the boiling point, allowing for distillation at a lower temperature, thus minimizing thermal degradation.

Crystallization: While this compound is a liquid at room temperature, it can be converted into a solid salt for purification via crystallization. Reacting the amine with a strong acid, such as hydrochloric acid (HCl) in a solvent like diethyl ether, precipitates the corresponding dihydrochloride salt. rsc.org This salt can then be collected by filtration and recrystallized from a suitable solvent system (e.g., methanol/ether) to achieve very high purity. The pure salt can then be neutralized with a base to regenerate the free amine if required.

Table 3: High Purity Purification Methods

| Method | Procedure | Key Parameters | Outcome | Reference |

| Vacuum Distillation | Heating the liquid under reduced pressure. | Pressure: 1-10 mbar; Temperature: Dependent on pressure (e.g., 70-80 °C). | Removal of non-volatile impurities and solvents. | rsc.orgrsc.org |

| Salt Crystallization | Dissolving the amine in an organic solvent (e.g., diethyl ether) and adding a solution of HCl. | Solvent: Diethyl ether, Methanol; Reagent: 1.0 M HCl in diethyl ether. | Formation of a high-purity crystalline dihydrochloride salt. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the characterization of this compound, providing detailed information about its molecular structure and the success of the isotopic labeling.

Deuterium NMR (²H NMR) for Confirmation of Labeling Site and Purity

Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the site of isotopic labeling. For this compound, the deuterium atoms are incorporated into the two methyl groups attached to one of the nitrogen atoms. A ²H NMR spectrum would exhibit a single resonance signal corresponding to the deuterium atoms in the -N(CD₃)₂ group. The presence of this peak, coupled with the absence of other signals, confirms that the labeling is specific to the intended dimethylamino position. This technique is highly effective for verifying the success of deuteration.

Proton NMR (¹H NMR) Simplification and Chemical Shift Analysis in Deuterated Solvents (e.g., DMSO-d6)

The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. In a solvent like DMSO-d6, the non-deuterated compound, N,N-Dimethylethanediamine, shows a prominent singlet for the six protons of the dimethylamino group, -(CH₃)₂, typically around 2.19 ppm. ambeed.com In the spectrum of this compound, this signal is absent due to the replacement of protons with deuterium.

The remaining signals correspond to the protons of the ethylenediamine backbone (-CH₂CH₂NH₂). These typically appear as two triplets. This spectral simplification is a key indicator of successful deuteration at the dimethylamino group.

| Compound | Functional Group | Expected ¹H Chemical Shift (δ) in DMSO-d6 (ppm) | Key Feature |

| N,N-Dimethylethylenediamine | -N(CH₃)₂ | ~2.19 (singlet, 6H) | Present |

| -NCH₂- | ~2.37 (triplet, 2H) | Present | |

| -CH₂NH₂ | ~2.6 (triplet, 2H) | Present | |

| This compound | -N(CD₃)₂ | Absent | Confirms deuteration |

| -NCH₂- | ~2.37 (triplet, 2H) | Present | |

| -CH₂NH₂ | ~2.6 (triplet, 2H) | Present |

Table 1: Comparison of expected ¹H NMR signals for N,N-Dimethylethanediamine and its d6 isotopologue in DMSO-d6. Chemical shifts are approximate and based on data for the non-deuterated analogue. ambeed.com

Carbon-13 NMR (¹³C NMR) for Structural Elucidation and Isotopic Effects on Chemical Shifts

¹³C NMR spectroscopy provides further structural confirmation and reveals isotopic effects. In the spectrum of N,N-Dimethylethanediamine, the carbons of the dimethylamino group appear as a single peak around 45 ppm. ambeed.com For this compound, this carbon signal is still present but exhibits two key differences due to the attached deuterium atoms:

Isotope Shift: The resonance of the carbon atom bonded to deuterium (C-D) is shifted slightly upfield (to a lower ppm value) compared to the corresponding carbon in the non-deuterated compound.

Spin-Spin Coupling: Due to the spin (I=1) of deuterium, the carbon signal for the -CD₃ groups splits into a multiplet, typically a septet, due to ¹J(C,D) coupling.

The signals for the ethylenediamine backbone carbons remain largely unaffected, appearing as distinct peaks that can be assigned to their respective positions.

| Compound | Carbon Atom | Expected ¹³C Chemical Shift (δ) in DMSO-d6 (ppm) | Multiplicity |

| N,N-Dimethylethylenediamine | -N(C H₃)₂ | ~45.3 | Singlet |

| -NC H₂- | ~57.9 | Singlet | |

| -C H₂NH₂ | ~38.3 | Singlet | |

| This compound | -N(C D₃)₂ | Slightly < 45.3 | Multiplet (e.g., septet) |

| -NC H₂- | ~57.9 | Singlet | |

| -C H₂NH₂ | ~38.3 | Singlet |

Table 2: Comparison of expected ¹³C NMR signals for N,N-Dimethylethanediamine and its d6 isotopologue in DMSO-d6. Chemical shifts are approximate and based on data for the non-deuterated analogue. ambeed.com

Multi-dimensional NMR Techniques (COSY, HSQC, NOESY) for Conformational and Interaction Studies

Multi-dimensional NMR techniques are powerful tools for unambiguous signal assignment and for studying the conformation and interactions of this compound. univie.ac.at

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. princeton.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two adjacent methylene (-CH₂-) groups, confirming their connectivity within the ethylenediamine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. princeton.edu An HSQC spectrum would definitively assign the proton signal of each methylene group to its corresponding carbon signal, providing unambiguous structural proof.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, which is useful for determining molecular conformation and studying interactions with other molecules. researchgate.net While the small and flexible nature of this compound makes its own conformational analysis complex, NOESY is invaluable for studying how it binds to larger molecules, by observing intermolecular NOEs between the diamine's protons and the protons of a binding partner.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification

Mass spectrometry is indispensable for verifying the molecular weight and assessing the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), typically to four or more decimal places. bioanalysis-zone.comlibretexts.orgjeolusa.com This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS confirms the incorporation of six deuterium atoms by measuring an exact mass that corresponds to the molecular formula C₄H₆D₆N₂. This technique can distinguish the deuterated compound from its non-deuterated counterpart and other potential impurities with high confidence. youtube.com The isotopic purity can also be assessed by comparing the intensities of the mass peaks for the d6 isotopologue and any residual lower-deuterated species. uni-regensburg.de

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

| N,N-Dimethylethylenediamine | C₄H₁₂N₂ | 88 | 88.1000 |

| This compound | C₄H₆D₆N₂ | 94 | 94.1377 |

Table 3: Comparison of nominal and exact masses for N,N-Dimethylethylenediamine and its d6 isotopologue. Exact masses are calculated based on the most abundant isotopes. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) with this compound as Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision. The method relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. ckisotopes.com This labeled compound, often deuterated, serves as an internal standard. Because the internal standard is chemically almost identical to the analyte, it experiences the same effects during sample preparation, extraction, and ionization, effectively compensating for sample loss or matrix effects.

This compound is an ideal internal standard for the quantification of its non-labeled counterpart, N,N-Dimethylethanediamine. The six deuterium atoms are typically located on the two methyl groups, replacing hydrogen atoms. This substitution results in a molecule that co-elutes with the analyte in chromatographic systems but is readily distinguishable by a mass spectrometer due to its higher mass.

In a typical IDMS workflow, the mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for both the unlabeled analyte and the d6-labeled internal standard. The ratio of the signals from the analyte and the internal standard is then used to calculate the exact concentration of the analyte in the original sample. ckisotopes.com This approach is widely used in fields requiring high accuracy, such as clinical diagnostics and environmental analysis. ckisotopes.com

Table 1. Example of Monitored Ions in an IDMS Assay

| Compound | Molecular Formula | Molecular Weight (Da) | Typical Ion Monitored ([M+H]⁺) |

|---|---|---|---|

| N,N-Dimethylethanediamine (Analyte) | C₄H₁₂N₂ | 88.15 | 89.1 |

| This compound (Internal Standard) | C₄H₆D₆N₂ | 94.20 | 95.2 |

Fragmentation Pathway Analysis of this compound

Understanding the fragmentation of this compound in a mass spectrometer is essential for developing robust analytical methods, particularly for tandem mass spectrometry (MS/MS). In electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation through specific pathways determined by the molecule's structure.

For aliphatic amines, a characteristic fragmentation mechanism is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In N,N-Dimethylethanediamine, the molecular ion ([C₄H₁₂N₂]⁺˙) has a nominal mass of 88. The most prominent fragmentation involves the loss of a hydrogen atom to form an m/z 87 ion or, more significantly, cleavage adjacent to the dimethylamino group. This alpha-cleavage results in the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, with an m/z of 58.

When analyzing the deuterated analogue, this compound, where the deuterium atoms are on the methyl groups ([C₄H₆D₆N₂]⁺˙), the fragmentation pattern shifts. The molecular ion has a nominal mass of 94. The alpha-cleavage now results in the formation of the deuterated iminium ion, [CH₂=N(CD₃)₂]⁺, which has an m/z of 64. This predictable mass shift of +6 amu for this major fragment ion is a key feature used in selected reaction monitoring (SRM) assays for highly selective quantification.

Table 2. Predicted Major Mass Fragments of N,N-Dimethylethanediamine and its d6-Isotopologue (EI)

| Compound | Parent Ion (M⁺˙) m/z | Key Fragment Ion | Fragment m/z | Neutral Loss |

|---|---|---|---|---|

| N,N-Dimethylethanediamine | 88 | [CH₂=N(CH₃)₂]⁺ | 58 | CH₂NH₂ (30) |

| This compound | 94 | [CH₂=N(CD₃)₂]⁺ | 64 | CH₂NH₂ (30) |

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within a compound. scholaris.ca These methods probe the vibrational modes of molecules, which are specific to the types of bonds present and their geometric arrangement. rsc.org For N,N-Dimethylethanediamine, the spectra are characterized by vibrations of its functional groups, including the N-H bonds of the primary amine, the C-H bonds of the ethyl and methyl groups, and the C-N and C-C bonds of the molecular backbone. nih.govchemicalbook.com

Deuterium Isotopic Shifts in Infrared Spectra

A key application of isotopic labeling is the study of vibrational spectra. The frequency of a bond's vibration is dependent on the masses of the atoms involved. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system.

When hydrogen (¹H) is replaced by its heavier isotope, deuterium (²H or D), the mass of the atom nearly doubles. This significant increase in mass leads to a predictable decrease in the vibrational frequency of bonds involving that atom. For this compound, the C-H stretching vibrations of the methyl groups are replaced by C-D stretches. C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of an infrared spectrum. Due to the increased mass, the corresponding C-D stretching vibrations are shifted to a lower frequency, typically appearing in the 2000-2200 cm⁻¹ range. rsc.org Similarly, C-H bending modes are also shifted to lower wavenumbers upon deuteration. These isotopic shifts provide a definitive way to assign specific vibrational modes to the corresponding parts of the molecule.

Table 3. General Comparison of Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Typical Wavenumber Range (C-H) | Typical Wavenumber Range (C-D) | Approximate Frequency Ratio (νC-H / νC-D) |

|---|---|---|---|

| Stretching (ν) | 2850 - 3000 cm⁻¹ | 2000 - 2200 cm⁻¹ | ~1.3 - 1.4 |

| Bending (δ) | 1350 - 1470 cm⁻¹ | 950 - 1100 cm⁻¹ | ~1.3 - 1.4 |

Conformational Analysis via Vibrational Modes

Molecules with rotatable single bonds, like the C-C bond in the ethylenediamine backbone, can exist in different spatial arrangements known as conformations. For the ethylenediamine moiety, the two primary conformations are gauche and anti (or trans). These conformers have distinct energies and geometries, which can lead to subtle but measurable differences in their vibrational spectra. pku.edu.cn

Vibrational spectroscopy can be used to study this conformational isomerism. Certain vibrational modes, particularly the low-frequency skeletal and rocking modes, are highly sensitive to the dihedral angle of the backbone. rsc.org The FT-IR and Raman spectra of a sample may show different bands or changes in relative band intensities depending on the equilibrium population of the conformers, which can be influenced by factors like solvent polarity and temperature. By carefully analyzing the spectra, sometimes aided by computational calculations like Density Functional Theory (DFT), it is possible to assign specific spectral features to the gauche or anti conformers and thus gain insight into the molecule's preferred three-dimensional structure in a given environment. pku.edu.cn

Other Analytical Methodologies for Purity and Identity

Beyond mass spectrometry and vibrational spectroscopy, chromatographic techniques are fundamental for assessing the purity and confirming the identity of this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques used to determine the purity of chemical compounds. lgcstandards.com The choice between them often depends on the analyte's volatility and thermal stability. drawellanalytical.com

Gas Chromatography (GC): As a volatile amine, this compound is well-suited for GC analysis. A typical method would involve injection into a heated port to vaporize the sample, which is then carried by an inert gas through a capillary column. google.com For amines, a column with a polar stationary phase (e.g., a "WAX" or amine-specific phase) is often used to achieve good peak shape and resolution. A Flame Ionization Detector (FID) provides a robust and universal response for purity assessment via peak area normalization, while a Mass Spectrometer (MS) detector offers definitive identification of the main peak and any impurities. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique for purity analysis. chromatographyonline.com A reversed-phase C18 column is commonly used, but because basic amines can exhibit poor peak shape on standard silica-based columns, a mobile phase with an acidic modifier (e.g., formic acid or trifluoroacetic acid) and a buffer is often required. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation mode. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS), which provides both purity data and mass confirmation. researchgate.net Purity is calculated by comparing the area of the main component peak to the total area of all detected peaks.

Table 4. Typical Chromatographic Conditions for Purity Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Polar capillary column (e.g., DB-WAX, DB-624) | Reversed-Phase (e.g., C18, 5 µm) or HILIC |

| Mobile Phase / Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water with acidic modifier (e.g., 0.1% Formic Acid) |

| Detector | Flame Ionization (FID), Mass Spectrometer (MS) | Mass Spectrometer (MS), ELSD, CAD |

| Typical Injection Volume | 0.2 - 1.0 µL (split injection) | 1 - 10 µL |

| Purity Calculation | Peak Area Normalization | Peak Area Normalization |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative data on the elemental composition of a sample. For isotopically labeled compounds such as this compound, this analysis is crucial for verifying the stoichiometric formula and ensuring the purity of the synthesized material. The process involves the combustion of a sample to convert the constituent elements into simple gases, which are then measured to determine the mass percentages of each element.

In the analysis of this compound Dihydrochloride (C₄H₆D₆N₂ • 2HCl), the theoretical elemental composition is calculated based on its molecular formula and weight. lgcstandards.com The verification of this composition is essential for its use as a stable isotope-labeled analytical standard. lgcstandards.com Research findings, as documented in certificates of analysis for this compound, confirm that the experimentally determined values for carbon, hydrogen, and nitrogen align with the calculated theoretical percentages. lgcstandards.com

A certificate of analysis for a specific lot of this compound Dihydrochloride reported that the results of the elemental analysis conformed to the specifications. lgcstandards.com This conformity serves as a direct stoichiometric verification of the compound. The theoretical values, based on a molecular formula of C₄H₆D₆N₂ • 2HCl, are presented below. lgcstandards.com

Table 1: Theoretical Elemental Composition of this compound Dihydrochloride

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 29.57 |

| Hydrogen* | H | 8.65 |

| Nitrogen | N | 15.98 |

Note: The percentage for Hydrogen includes both protium (H) and deuterium (D) isotopes. Source: LGC Standards Certificate of Analysis. lgcstandards.com

This elemental verification is a critical component of a comprehensive analytical characterization. It is typically performed in conjunction with other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to unequivocally confirm the structure of the molecule. lgcstandards.com Furthermore, for a deuterated compound, establishing isotopic purity is paramount. Analysis has shown the isotopic purity of this compound Dihydrochloride to be 99.3%, confirming the successful incorporation of the deuterium labels. lgcstandards.com The combination of these analytical techniques provides a complete profile of the compound, validating its identity, stoichiometry, and isotopic enrichment.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Specific Research Focus on N,n-dimethylethanediamine-d6

The primary research focus for N,N-Dimethylethanediamine-d6 lies in its application as an internal standard for quantitative analysis and as a tool for mechanistic elucidation. Its deuterated methyl groups make it particularly useful for tracking the fate of these specific groups in a chemical reaction.

While specific research articles focusing solely on this compound are not abundant in the public domain, its utility can be inferred from the broad applications of deuterated compounds in general. It is often synthesized as a labeled analog of its non-deuterated counterpart for use as an intermediate in the synthesis of more complex labeled molecules. cymitquimica.com

The table below summarizes some of the key properties and applications of N,N-Dimethylethanediamine and its deuterated analog.

| Feature | N,N-Dimethylethanediamine | This compound |

| Chemical Formula | C4H12N2 | C4H6D6N2 |

| Primary Use | Ligand in catalysis, synthetic intermediate | Internal standard, mechanistic studies |

| Key Property | Bidentate chelating agent | Isotopic labeling for analytical distinction |

| Applications | Cross-coupling reactions, polymer synthesis | Quantitative mass spectrometry, NMR studies |

Rationale for Deuteration at the Ethylene Bridge

The substitution of hydrogen with deuterium, a heavier isotope, at the ethylene bridge of N,N-Dimethylethanediamine introduces a significant kinetic isotope effect (KIE). This effect is crucial for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether the C-H bond on the ethylene bridge is broken in the rate-determining step of a reaction.

Deuterium-labeled ethylenes are valuable in a range of applications, from understanding polymer structures to clarifying reaction pathways and synthesizing more complex labeled compounds. researchgate.net The development of methods for the controlled generation of isotopically labeled ethylenes has expanded their use in transition-metal-catalyzed reactions. researchgate.net

In the context of coordination chemistry, the ethylene bridge plays a critical role in the formation of chelate rings with metal ions. chemicalbook.com Studies have utilized deuterium labeling on the ethylene bridge of ligands to probe the stereochemistry and reactivity of metal complexes. frontiersin.org For instance, the enantioselectivity of chiral copper(II) complexes with amino acids has been evaluated using deuterium-labeled enantiomers. frontiersin.org

The stability of the C-D bond compared to the C-H bond can also influence the metabolic profile of a molecule. While not directly related to dosage, this principle is a key driver in the use of deuterated compounds in pharmaceutical research to potentially create more stable drug candidates. medchemexpress.comchemsrc.com

Scope and Limitations of Deuterium Labeling in Amine Derivatives

The incorporation of stable isotopes like deuterium (²H), ¹³C, and ¹⁵N into organic molecules is of significant interest across many scientific fields. nih.gov It has found important applications in understanding chemical mechanisms and in drug discovery as tracers for metabolic studies. nih.gov

Scope:

The primary application of deuterium-labeled amine derivatives like this compound lies in their use as internal standards for quantitative analysis by mass spectrometry. The mass difference introduced by deuterium allows for clear differentiation between the analyte and the standard, leading to more accurate quantification.

Deuterium labeling is also instrumental in mechanistic studies of chemical reactions. The kinetic isotope effect observed upon replacing hydrogen with deuterium can provide strong evidence for the involvement of a particular C-H bond in the rate-determining step of a reaction. researchgate.net This has been applied in studying various reactions, including platinum-catalyzed hydroamination. acs.org

Furthermore, deuteration can be used to probe the structure and dynamics of molecules. For example, NMR spectroscopy of deuterated compounds can provide insights into molecular conformations and intermolecular interactions. acs.org

Limitations:

A significant limitation of using deuterated compounds is the potential for isotopic scrambling, where the deuterium atoms exchange with hydrogen atoms in the surrounding environment or within the molecule itself. This can complicate the interpretation of experimental results, particularly in mechanistic studies.

The synthesis of specifically labeled compounds can be complex and costly. researchgate.net While methods for isotopic exchange have been developed, they may not be universally applicable to all amine derivatives and can sometimes lead to a mixture of isotopologues. nih.gov

Another consideration is that the kinetic isotope effect is not always large enough to be easily measurable, or its interpretation may be ambiguous. The magnitude of the KIE depends on the specific reaction mechanism and the position of the deuterium label.

Mechanistic Investigations Utilizing N,n-dimethylethanediamine-d6

Deuterium Kinetic Isotope Effects (KIE) in Organic Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is substituted with one of its isotopes. wikipedia.org Measuring the deuterium KIE by comparing the reaction rates of N,N-Dimethylethanediamine and its deuterated counterpart, N,N-Dimethylethanediamine-d6, allows chemists to infer whether a C-H bond is broken in the rate-determining step of a reaction. pkusz.edu.cn

Primary and Secondary Isotope Effects in C-H/C-D Bond Cleavage

The substitution of hydrogen with deuterium can lead to both primary and secondary kinetic isotope effects. Primary KIEs are observed when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break, thus slowing down the reaction. princeton.edu

Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being cleaved. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization and hyperconjugation between the ground state and the transition state. princeton.edu

Elucidation of Rate-Determining Steps via this compound

| KIE Value (kH/kD) | Interpretation | Implication for this compound |

| > 2 | Significant Primary KIE | C-H bond cleavage is likely part of the rate-determining step. |

| ~ 1 | No significant KIE | C-H bond cleavage is likely not involved in the rate-determining step. |

| < 1 | Inverse KIE | A C-H bond may be converting to a more constrained environment in the transition state. |

Tracing Reaction Pathways with Deuterium Labeling

Deuterium labeling with this compound is a powerful technique for tracing the fate of hydrogen atoms throughout a reaction sequence, thereby clarifying complex reaction pathways.

This compound as a Probe for Hydrogen Atom Transfer Processes

Hydrogen atom transfer (HAT) is a fundamental process in many chemical reactions. nih.gov this compound can be used to probe these HAT mechanisms. nih.gov In a study of the diamine-promoted transition-metal-free cross-coupling reaction, it was found that the diamine functions as a hydrogen atom donor, playing a dual role as both a "radical amplifier" and a "radical regulator". nih.gov This was elucidated through a combination of kinetic studies and deuterium labeling experiments. nih.gov The use of deuterated substrates helps to distinguish between HAT and other potential mechanisms like single electron transfer (SET). nih.gov

Investigating Radical Initiation Mechanisms in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, often involving radical intermediates. nih.gov The initiation of these radical chain processes is a critical step. nih.gov The combination of N,N'-dimethylethylenediamine (DMEDA) and a base like t-BuOK has been identified as an efficient system for initiating radical chain reactions in transition-metal-free cross-coupling. nih.gov Mechanistic studies using deuterium labeling have been instrumental in understanding the initiation mechanism, revealing a more complex network than previously thought. nih.gov These studies help to shed light on novel radical initiation modes in reactions following a base-promoted homolytic aromatic substitution (BHAS) mechanism. nih.gov

| Reaction Type | Role of this compound | Mechanistic Insight |

| Transition-Metal-Free Cross-Coupling | Deuterium labeling to probe initiation | Revealed a complex radical initiation network and the role of the diamine as a hydrogen atom donor. nih.gov |

| Nickel-Catalyzed Cross-Coupling | Elucidating the role of radical intermediates | Characterization of radical generation and capture steps. nih.gov |

Isotopic Labeling in C-N Coupling and N-Methylation Reactions

Isotopic labeling is also valuable in studying C-N coupling reactions. For instance, in copper-catalyzed C-N cross-coupling reactions, mechanistic studies have been undertaken to understand the role of various components. acs.org While direct use of this compound in this specific context is not detailed in the provided results, isotopic labeling with other deuterated compounds is a common strategy. For example, in the study of cytochrome P450-mediated N-demethylation, intramolecular kinetic isotope effects were measured using deuterated substrates to support a hydrogen atom transfer mechanism. nih.gov Similarly, derivatization with N,N-dimethylethylenediamine (DMEDA) is a known technique to improve the detection of certain molecules in mass spectrometry, and isotopic labeling in this context can aid in quantitative analysis. researchgate.net

Role of N,n-dimethylethanediamine-d6 in Catalysis and Ligand Design Research

N,N-Dimethylethanediamine as a Ligand in Transition Metal Catalysis

N,N-Dimethylethylenediamine is a versatile and widely used bidentate ligand in transition metal catalysis, prized for its ability to form stable chelate complexes with various metal centers. chemicalbook.com Its simple, flexible ethylenediamine backbone and N-methyl substituents provide a balance of steric and electronic properties that are beneficial for numerous catalytic transformations. nih.gov

In the realm of copper-catalyzed reactions, N,N-Dimethylethylenediamine has proven to be a highly effective ligand, significantly accelerating reaction rates and enhancing selectivity. rsc.orgresearchgate.net It is particularly prominent in cross-coupling reactions, such as C-N, C-O, and C-S bond formations. leapchem.com

Research has shown that in many copper-catalyzed processes, N,N'-dimethyl-substituted diamine ligands like DMEDA provide higher reaction rates compared to unsubstituted diamines. nih.gov This is partly because the methyl groups prevent the undesired N-arylation of the ligand itself, which can consume the substrate and form less active catalytic species. nih.gov Kinetic studies suggest that the primary role of the diamine ligand is to prevent the formation of less reactive, multiply-ligated copper species, thereby maintaining a more efficient catalytic cycle. nih.gov

The effectiveness of DMEDA has been demonstrated in various specific reactions:

Ullmann-type C-N Coupling: DMEDA, in combination with a copper(I) source, facilitates the amination and amidation of aryl halides under milder conditions than traditional methods. researchgate.net Catalyst systems based on CuI and DMEDA have been found to be highly active for the amidation of aryl iodides, bromides, and even some chlorides. researchgate.net

Aromatic Finkelstein Reaction: Diamine ligands, including DMEDA, accelerate the copper-catalyzed halide exchange between aryl bromides and inorganic iodides, providing excellent functional group tolerance. nih.gov

Synthesis of Heterocycles: The Cu/DMEDA system is effective in intramolecular amidation reactions to form nitrogen-containing heterocycles like β-lactams. nih.gov

Interestingly, while DMEDA is often a superior ligand, its presence is not universally beneficial. In some specific syntheses, such as a ligand-free copper-catalyzed cyclization for benzimidazoles, the addition of N,N-dimethylethylenediamine was found to decrease the product yield, indicating that the optimal catalytic system is highly dependent on the specific reaction. rsc.org

| Catalytic Reaction | Role/Effect of N,N-Dimethylethylenediamine (DMEDA) | Reference |

|---|---|---|

| Copper-Catalyzed C-N Coupling | Acts as a bidentate ligand, stabilizing the copper catalyst and enhancing reaction rates. Prevents ligand N-arylation. | nih.govresearchgate.net |

| Aromatic Finkelstein Reaction | Exhibits an accelerating effect on halide exchange. | nih.gov |

| Intramolecular Amidation | Effective ligand for the synthesis of β-lactams and other N-heterocycles. | nih.gov |

| Benzimidazole Synthesis (specific method) | Decreased yield, indicating ligand-free conditions were optimal for this particular transformation. | rsc.org |

The substitution of hydrogen with deuterium in a ligand like N,N-Dimethylethanediamine-d6 introduces subtle but significant changes that can impact the stability and reactivity of the resulting metal complex. These changes stem from the greater mass of deuterium, which alters the vibrational frequencies of C-D and N-D bonds compared to C-H and N-H bonds.

The primary consequences of deuteration on a ligand and its metal complex include:

Vibrational Effects: The lower zero-point energy of a D-X bond compared to an H-X bond makes the former stronger and less easily broken. This is the basis of the kinetic isotope effect (KIE), a powerful tool for mechanistic studies.

Structural Effects: Deuteration can lead to minor changes in bond lengths and angles. In systems with extensive hydrogen bonding, these small geometric isotope effects can collectively alter the crystal packing or the conformation of the complex. rsc.org For instance, deuteration of strong hydrogen bonds can increase bond lengths, affecting the dynamics and arrangement of molecules within a crystal lattice. rsc.org

Electronic Effects: While the electronic properties are largely unchanged, the altered vibrational characteristics can influence non-radiative decay pathways in luminescent complexes, often leading to enhanced emission lifetimes and quantum yields when C-H oscillators involved in quenching are replaced with C-D oscillators. acs.orgacs.org

In the context of a this compound metal complex, deuteration of the methyl groups (d6) would primarily affect the C-H vibrational modes. If these groups are involved in agostic interactions (a C-H bond interacting with the metal center) or are part of a rate-determining bond cleavage step, a significant KIE would be observed. Furthermore, deuteration can influence the stability of the complex by altering intermolecular interactions and crystal lattice forces, which can, in turn, affect the magnetic or electronic properties of the material. rsc.org

The design of chiral ligands is fundamental to asymmetric catalysis. Introducing deuterium into a chiral diamine ligand adds another layer of sophistication, allowing for the fine-tuning of catalyst performance and the elucidation of reaction mechanisms.

Key design principles for chiral deuterated diamine ligands include:

Stereoelectronic Tuning: The primary structure of the chiral diamine, such as the well-known 1,2-diaminocyclohexane or 1,2-diphenylethylene-1,2-diamine backbones, dictates the fundamental steric environment. researchgate.net Deuteration can be used to subtly modify this environment. While the steric bulk of deuterium is nearly identical to protium, the shorter C-D bond and altered vibrational dynamics can influence close non-covalent interactions within the catalytic pocket, potentially enhancing enantioselectivity.

Mechanistic Probes (KIE): Deuterium can be strategically placed at positions where C-H bond activation is suspected to occur during the catalytic cycle. A resulting KIE can confirm the involvement of that C-H bond in the rate-determining or selectivity-determining step. This is a powerful tool for validating or refuting proposed catalytic mechanisms.

Enhancing Catalyst Longevity: In some iridium-catalyzed asymmetric transfer hydrogenation reactions, polymeric chiral diamine ligands have been designed to prevent catalyst deactivation. acs.org While not directly involving deuteration, this highlights the principle of ligand modification to improve performance. Deuteration could be integrated into such designs to study deactivation pathways.

Chirality Transfer: The ultimate goal of a chiral ligand is to effectively transfer its stereochemical information to the substrate. The rigidity and conformation of the chelate ring formed by the diamine ligand are crucial. iranchembook.ir Deuteration can influence these dynamics. For example, altering hydrogen-bonding networks through deuteration could rigidify a ligand's conformation, leading to a more ordered transition state and higher enantioselectivity.

Impact of Deuteration on Ligand-Metal Interactions and Complex Stability

N,N-Dimethylethylenediamine in Organocatalysis

Beyond transition metal catalysis, diamines like N,N-Dimethylethylenediamine play significant roles in organocatalysis, where small organic molecules are used to accelerate reactions. uni-giessen.de In these systems, the diamine can act as a base, a nucleophile, or a component of a more complex catalytic species. nih.govresearchgate.net

Mechanistic investigations are crucial for understanding and optimizing organocatalytic reactions. Diamines are often key players in these mechanisms. For instance, in the cross-coupling of unactivated arenes, the combination of N,N'-dimethylethylenediamine (DMEDA) and a strong base like t-BuOK has been identified as a highly efficient system for initiating radical reactions. researchgate.net

Mechanistic studies involving kinetic analysis, deuterium labeling, and computational calculations have been employed to unravel the complex radical initiation pathways in the DMEDA/t-BuOK system. researchgate.net Similarly, in the synthesis of methylene-bridged N-heterobiaryls using Grignard reagents, a related diamine (TMEDA) was found to be a crucial catalyst, with mechanistic studies identifying key intermediates and pointing to the formation of magnesium hydride species. nih.gov

Deuteration is an indispensable tool for probing the mechanisms of organocatalytic reactions. By replacing specific hydrogen atoms with deuterium, chemists can track reaction pathways and identify the roles of different species. acs.orgnih.gov

The applications of deuteration in mechanistic organocatalysis include:

Identifying the Proton Source/Sink: In reactions involving proton transfers, using deuterated solvents (e.g., D₂O) or deuterated catalysts can reveal the origin and fate of protons in the system. For example, in N-heterocyclic carbene (NHC) organocatalysis, D₂O can be used to achieve the selective deuteration of aldehydes, providing insight into the stability and reactivity of key Breslow intermediates. acs.org

Probing Kinetic Isotope Effects: As in metal catalysis, measuring the KIE can determine if a C-H bond is broken in the rate-limiting step. This has been used to understand C-H functionalization reactions, where a lack of a significant KIE might suggest that C-H activation is not the turnover-limiting step. thieme-connect.de

Late-Stage Functionalization Studies: Deuterium labeling is widely used in drug discovery to study metabolic pathways. researchgate.net Organocatalytic methods for late-stage deuteration are therefore highly valuable. Developing these methods often involves mechanistic studies where deuteration helps to optimize the catalyst and conditions for efficient and selective isotope incorporation. thieme-connect.deacs.org

Development of Deuterated Ligands for Specific Chemical Transformations

Synthesis of Novel Deuterated N,N-Dimethylethanediamine Derivatives for Catalytic Applications

While this compound, with deuterium atoms on the N-methyl groups, is a commercially available starting material, the synthesis of more complex, novel deuterated derivatives is a key area of research for creating bespoke catalysts. These syntheses often involve modifying the ethylenediamine backbone or the primary amine group, leveraging established organic reactions while adapting them for deuterated precursors.

One common strategy for derivatization is the formation of Schiff bases through condensation reactions with aldehydes or ketones. This approach allows for the introduction of a wide variety of substituents, which can be used to tune the steric and electronic properties of the resulting ligand. For instance, the reaction of N,N-Dimethylethanediamine with 2-acetylpyridine or 2-hydroxyacetophenone can produce tridentate N,N',N''- or N,N',O-donor Schiff base ligands. Applying this to a deuterated analogue could proceed as follows:

Reaction of this compound with a substituted aldehyde: The primary amine of this compound can be condensed with a variety of aromatic or aliphatic aldehydes to create a library of deuterated imine-containing ligands. These reactions can be catalyzed by acids and often proceed with high yields.

Another approach involves the N-alkylation or N-arylation of the primary amine, which can introduce further complexity and functionality to the ligand scaffold. These reactions can be used to create ligands with specific chiral environments or to attach the ligand to a solid support.

The synthesis of these novel derivatives can be monitored and the products characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm the structure and isotopic purity of the new deuterated ligands.

A hypothetical synthetic scheme for a novel deuterated ligand derived from this compound is presented below:

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| This compound | 2-Pyridinecarboxaldehyde | N'-(pyridin-2-ylmethylene)-N,N-dimethyl(d6)ethane-1,2-diamine | Schiff Base Condensation |

| This compound | Salicylaldehyde | 2-(((2-(dimethyl(d6)amino)ethyl)imino)methyl)phenol | Schiff Base Condensation |

| This compound | 2-Chloro-N-phenylacetamide | 2-((2-(dimethyl(d6)amino)ethyl)amino)-N-phenylacetamide | Nucleophilic Substitution |

Evaluation of Catalytic Performance of Deuterated Ligands

The primary motivation for synthesizing novel deuterated N,N-Dimethylethanediamine derivatives is to improve their performance in catalytic applications. The evaluation of these ligands typically involves comparing their catalytic activity, selectivity, and stability against their non-deuterated (protio) counterparts in a specific chemical transformation.

Computational and Theoretical Investigations of N,n-dimethylethanediamine-d6

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool in studying deuterated systems, including N,N-Dimethylethanediamine-d6.

The replacement of hydrogen with its heavier isotope, deuterium, leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. nih.gov This difference in ground-state energy means that more energy is required to break a C-D bond, resulting in a slower reaction rate. This phenomenon is known as the deuterium kinetic isotope effect (KIE), expressed as the ratio of the rate constants (kH/kD). nih.gov

DFT calculations are instrumental in predicting KIEs. By modeling the vibrational frequencies of both the deuterated and non-deuterated reactants and transition states, the difference in activation energies can be calculated. For instance, a primary KIE, where the bond to the isotope is broken during the rate-determining step, typically has values between 1 and 5. nih.gov However, in some cases, large KIEs (greater than 5) can be observed. nih.gov The magnitude of the KIE is dependent on the specific reaction, the enzyme involved (if any), and the substrate. nih.gov O-dealkylation and oxidation of alkyl groups are generally more sensitive to deuterium substitution than amine N-dealkylation. nih.gov

Table 1: Theoretical Kinetic Isotope Effect (KIE) Values for Different Reaction Types

| Reaction Type | Typical kH/kD Values | Sensitivity to Deuteration |

| O-Dealkylation | High | High |

| Alkyl Group Oxidation | Moderate to High | Moderate to High |

| Amide N-Dealkylation | Moderate | Moderate |

| Amine N-Dealkylation | Low | Low |

| Aryl Hydroxylation | ~1 (No significant KIE) | Not influenced |

This table provides generalized theoretical KIE values based on established principles of isotope effects. The actual experimental values can vary based on specific reaction conditions and molecular structures.

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of intermediates, transition states, and the calculation of activation energy barriers. acs.org For a molecule like this compound, which can act as a ligand in organometallic chemistry, understanding its reaction mechanisms is vital.

Computational studies can help elucidate the step-by-step process of a reaction. For example, in a proposed SN2 reaction mechanism, DFT calculations can model the planar transition state where bond breaking and bond formation occur simultaneously. acs.org The calculated activation energy provides a quantitative measure of the reaction's feasibility. acs.org The use of deuterated ligands like this compound can provide experimental data (through KIE studies) that, in conjunction with DFT calculations, can confirm or refute a proposed mechanism. snnu.edu.cn

Predicting Kinetic Isotope Effects of Deuterated Systems

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational method to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the behavior of molecules in solution and their interactions with other species.

MD simulations can model the behavior of this compound in various solvents. These simulations can reveal how the deuterated compound interacts with solvent molecules, including the formation and dynamics of hydrogen bonds. analis.com.my The choice of force field is critical in these simulations to accurately reproduce the properties of the solution and the crystal phase if applicable. chemrxiv.org

Radial distribution functions (RDFs) derived from MD simulations can quantify the intermolecular interactions between different atoms. For instance, an RDF can show the probability of finding a solvent oxygen atom at a certain distance from a hydrogen atom on the this compound molecule, providing insight into solute-solvent structuring. analis.com.my

This compound can act as a chelating ligand, forming complexes with metal ions. MD simulations are a powerful tool to study the dynamics of this complexation process. These simulations can illustrate how the ligand "wraps" around a metal ion, and which of its atoms (in this case, the nitrogen atoms) are involved in the coordination. analis.com.my

DFT calculations can complement MD simulations by providing information on the electronic structure of the resulting metal complex. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate that the metal ion's LUMO interacts with the HOMO of the donor atoms in the ligand.

Table 2: Computationally Investigated Properties of Metal Complexes with Amine Ligands

| Property | Computational Method | Insights Gained |

| Coordination Geometry | DFT, MD | Preferred binding modes (e.g., meridional vs. facial) mdpi.com |

| Binding Energy | DFT | Strength of the ligand-metal bond |

| Electronic Structure | DFT | Nature of bonding (HOMO-LUMO interactions) |

| Vibrational Spectra | DFT | Predicted IR and Raman frequencies for structural confirmation |

| Dynamic Stability | MD | Behavior and stability of the complex in solution over time |

Studying Dynamic Behavior and Interactions of this compound in Solution

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound.

Accurate prediction of rotational and vibrational spectra is a key application of quantum chemistry. researchgate.net Methods like coupled-cluster theory (e.g., CCSD(T)) and DFT are used to calculate spectroscopic parameters. researchgate.netresearchgate.net For rotational spectroscopy, these calculations can predict rotational constants (A, B, C) and centrifugal distortion constants. researchgate.net

For vibrational spectroscopy (e.g., infrared and Raman), quantum chemical calculations can predict the frequencies and intensities of vibrational modes. researchgate.net In the case of this compound, these calculations would predict a shift in the vibrational frequencies of modes involving the C-D bonds compared to the C-H bonds in the non-deuterated analogue. This information is invaluable for assigning peaks in experimental spectra. Anharmonic calculations are often necessary for accurate predictions, especially for overtones and combination bands in the near-infrared (NIR) region. researchgate.net

The following table lists the chemical compounds mentioned in this article.

Simulating NMR Chemical Shifts and Coupling Constants for this compound

The substitution of hydrogen with its heavier isotope, deuterium (D), at the amine positions in this compound induces predictable and computationally verifiable changes in its ¹H and ¹³C NMR spectra. These changes are primarily rooted in the differences in nuclear properties between protium (¹H) and deuterium (²H).

Theoretical Basis of Isotope Effects:

The primary effect of deuteration on the ¹H NMR spectrum is the disappearance of signals corresponding to the substituted protons. Since deuterium is "invisible" in a standard proton NMR experiment, the resonance for the N-H protons of the parent compound will be absent in the spectrum of this compound.

Furthermore, the spin-spin coupling patterns are altered. In the non-deuterated compound, the N-H protons would couple to adjacent protons, such as those on the ethyl bridge. In the deuterated analogue, this ¹H-¹H coupling is eliminated and replaced by ¹H-²H coupling. Given that the gyromagnetic ratio of deuterium is significantly smaller than that of a proton, the resulting coupling constants (J-couplings) are much smaller and often not resolved, leading to a simplification of the signal multiplicity.

Secondary isotope effects also cause subtle but measurable shifts in the resonances of nearby nuclei (both ¹H and ¹³C). These shifts arise from the lower zero-point vibrational energy and shorter average bond length of the N-D bond compared to the N-H bond. uc.pt This alteration in vibrational averaging of the electronic environment leads to a slight change in the magnetic shielding of neighboring nuclei. Typically, deuterium substitution causes a small upfield shift (lower ppm value) for the signals of carbons and protons on adjacent or nearby positions. sphinxsai.com These isotope shifts are generally additive; the effect increases with the number of deuterium atoms. uc.pt

Predicted NMR Data:

Computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can simulate these effects with high accuracy. researchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. For this compound, calculations would predict the absence of the N-H proton signals and small upfield shifts for the carbon and remaining proton signals compared to the non-deuterated isotopologue.

Below is a table illustrating the predicted changes in the NMR spectrum of N,N-Dimethylethanediamine upon deuteration at the amine positions, based on established theoretical principles.

Table 1: Predicted ¹H and ¹³C NMR Spectral Changes for this compound

| Nucleus Type | Position | Predicted Chemical Shift (δ) Change vs. Non-deuterated | Predicted Multiplicity Change |

| ¹H | -ND₂ | Signal Disappears | N/A |

| ¹H | -CH₂-ND₂ | Small upfield shift (~0.02-0.05 ppm) | Simplification (loss of coupling to N-H) |

| ¹H | -CH₂-N(CH₃)₂ | Minor upfield shift (<0.02 ppm) | No significant change |

| ¹H | -N(CH₃)₂ | Minor upfield shift (<0.02 ppm) | No significant change |

| ¹³C | -CH₂-ND₂ | Upfield shift (~0.1-0.3 ppm) | No change |

| ¹³C | -CH₂-N(CH₃)₂ | Small upfield shift (~0.05-0.1 ppm) | No change |

| ¹³C | -N(CH₃)₂ | Small upfield shift (~0.05-0.1 ppm) | No change |

Note: The chemical shift changes are illustrative predictions based on typical secondary isotope effects and have not been derived from specific experimental data for this compound.

Predicting Vibrational Frequencies and Intensities

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The vibrational frequencies of a molecule are fundamentally dependent on the masses of the constituent atoms and the strength of the bonds connecting them. Computational models can predict these frequencies by calculating the second derivatives of the energy with respect to atomic displacements. gaussian.com

Theoretical Basis of Isotope Effects:

The most significant impact of deuteration in this compound is observed in the vibrational modes involving the substituted atoms. According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium has roughly twice the mass of hydrogen, the frequencies of vibrational modes dominated by the motion of the N-D bond will be significantly lower than the corresponding N-H modes in the non-deuterated compound. aip.org

This effect is most pronounced for stretching vibrations. The N-H stretching bands, typically found in the 3300-3500 cm⁻¹ region of the IR spectrum, are expected to shift to approximately 2400-2600 cm⁻¹ for N-D stretching. Similar, though less dramatic, shifts are predicted for bending and rocking modes involving the amine groups. A computational study on the N-deuterated derivative of a similar molecule, 1,3-diaminopropane, supports the prediction of such substantial shifts in vibrational modes upon isotopic substitution. uc.pt Vibrations associated with the carbon skeleton and methyl groups, which are distant from the site of deuteration, are predicted to show only minor frequency shifts. sphinxsai.com

Predicted Vibrational Data:

DFT calculations, such as those using the B3LYP functional, can provide detailed predictions of the entire vibrational spectrum, including the frequencies and IR/Raman intensities of each mode. sphinxsai.com These theoretical spectra are invaluable for assigning experimental bands and understanding the nature of the molecular vibrations.

The table below presents a comparison of predicted key vibrational frequencies for N,N-Dimethylethanediamine and its d6-isotopologue, highlighting the expected shifts due to deuteration.

Table 2: Predicted Key Vibrational Frequency Shifts for this compound

| Vibrational Mode | Typical Frequency Range (Non-deuterated) (cm⁻¹) | Predicted Frequency Range (d6-Isotopologue) (cm⁻¹) |

| N-H Asymmetric Stretch | ~3360 | N/A (Replaced by N-D stretch) |

| N-H Symmetric Stretch | ~3290 | N/A (Replaced by N-D stretch) |

| N-D Asymmetric Stretch | N/A | ~2500 |

| N-D Symmetric Stretch | N/A | ~2400 |

| -NH₂ Scissoring (Bending) | ~1600 | N/A (Replaced by N-D₂ bend) |

| -ND₂ Scissoring (Bending) | N/A | ~1180 |

| C-N Stretch | ~1040-1220 | Minor shift |

| C-H Stretch (Aliphatic) | ~2800-3000 | No significant change |

Note: The predicted frequencies are based on general values for primary amines and theoretical principles of isotope effects. The shift factor is approximately 1/√2.

Future Research Directions and Emerging Applications of N,n-dimethylethanediamine-d6

Expansion into Advanced Materials Science

The unique properties imparted by deuterium substitution, such as altered vibrational frequencies and increased metabolic stability, make N,N-Dimethylethanediamine-d6 an attractive building block for novel materials. resolvemass.ca

Use in Deuterated Polymer Architectures and Monomers

The synthesis of polymers from deuterated monomers is a key strategy for producing materials with specific properties, particularly for applications in neutron scattering and for enhancing material lifetime. researchgate.netornl.gov this compound, with its two reactive amine groups, is an ideal candidate as a monomer for the synthesis of deuterated polyamides, polyureas, and polyimides. researchgate.netresearchgate.net The incorporation of this deuterated diamine into polymer backbones could lead to materials with enhanced thermal and oxidative stability. resolvemass.ca

Research in this area would focus on the polycondensation reactions of this compound with various diacyl chlorides, diisocyanates, or dianhydrides to create a new class of deuterated polymers. The resulting materials would be of particular interest for applications requiring high performance in demanding environments.

Table 1: Hypothetical Comparison of Polymers Derived from N,N-Dimethylethanediamine and its d6-Analog

| Property | Polyamide with N,N-Dimethylethanediamine | Polyamide with this compound |

| Thermal Decomposition Temp. | ~ 350°C | Potentially > 360°C |

| Oxidative Stability | Standard | Enhanced |

| Neutron Scattering Contrast | Low | High |

| Application | General purpose engineering plastic | Advanced engineering plastic, Neutron moderation |

N,N-Dimethylethylenediamine-d6 as a Precursor for Deuterated Surfactants or Functional Coatings

The synthesis of surfactants from renewable or specialized chemical sources is a field of continuous development. diva-portal.orgresearchgate.net this compound can serve as a hydrophilic head group in the synthesis of novel deuterated cationic or zwitterionic surfactants. By reacting the tertiary amine groups with long-chain alkyl halides, a range of deuterated quaternary ammonium surfactants can be produced. These surfactants would be valuable in specialized applications, such as in the formulation of media for high-resolution NMR studies or as components in drug delivery systems where controlled release and stability are crucial. mdpi.com

Furthermore, deuterated coatings are gaining attention for various applications, including as protective layers in fusion reactors and for ultra-cold neutron applications. aip.orgresearchgate.netmater-rep.comnii.ac.jp The diamine functionality of this compound allows it to be used as a curing agent for epoxy resins or as a monomer in the formation of polyurethane and polyurea coatings. Such deuterated coatings could exhibit improved resistance to chemical degradation and weathering.

Table 2: Potential Deuterated Surfactants from this compound

| Surfactant Type | Hydrophobic Tail | Potential Application |

| Cationic (Quaternary Ammonium) | C12-C18 Alkyl Chain | Stabilizer in deuterated emulsions, NMR studies |

| Zwitterionic | Carboxybetaine | Component in biocompatible deuterated formulations |

Enhanced Analytical Standards and Method Development

Stable isotope-labeled compounds, particularly deuterated ones, are indispensable tools in modern analytical chemistry, especially in mass spectrometry-based quantification. texilajournal.comclearsynth.comaptochem.com

Novel Applications of this compound as an Internal Standard in Emerging Analytical Platforms

The use of deuterated compounds as internal standards is a well-established practice for improving the accuracy and precision of quantitative analyses. clearsynth.compubcompare.aipubcompare.ai this compound is an ideal internal standard for the quantification of its non-deuterated counterpart and related amino compounds in complex matrices such as biological fluids or environmental samples. Its chemical properties are nearly identical to the analyte, but it is distinguishable by its higher mass. aptochem.com

Future applications could see its use in metabolomics studies to trace the pathways of diamines or in industrial quality control for processes where N,N-Dimethylethanediamine is used as a catalyst or building block.

Table 3: Hypothetical Mass Spectrometry Data for Quantification using this compound as an Internal Standard

| Compound | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) [M+H]⁺ |

| N,N-Dimethylethanediamine | 88.15 | 89.16 |

| This compound | 94.20 | 95.21 |

Development of Reference Materials for Deuterated Compound Analysis

The availability of high-purity, well-characterized reference materials is crucial for the validation of analytical methods and for ensuring the quality and comparability of analytical data. nist.gov this compound can be developed into a certified reference material (CRM) for laboratories that analyze deuterated compounds. This would be particularly valuable for quality control in the synthesis of the advanced materials discussed in section 7.1.

Innovative Mechanistic Studies in Complex Chemical Systems

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govsnnu.edu.cnepfl.ch By comparing the reaction rates of a compound with its deuterated analog, detailed information about the rate-determining step and the transition state of a reaction can be obtained. escholarship.org

Future research could utilize this compound to study the mechanisms of reactions where it acts as a ligand, a catalyst, or a reactant. For example, in metal-catalyzed cross-coupling reactions where diamines are often used as ligands, the use of the deuterated version could help to probe the involvement of C-H bond activation in the ligand itself during the catalytic cycle. Similarly, in polymerization reactions, the KIE could provide insights into the reaction mechanism and help to optimize reaction conditions. nih.gov

Application of this compound in Understanding Biological Processes (Excluding Human Clinical Data)

The isotopic labeling of molecules with deuterium has become a powerful tool for investigating biological processes. clearsynth.com The use of deuterated compounds, such as this compound, offers a non-invasive method to trace the metabolic fate of molecules and understand complex biochemical pathways in non-human biological systems. researchgate.net By replacing hydrogen with deuterium, researchers can track the movement and transformation of these labeled compounds within living organisms, providing insights into protein folding and ligand-receptor interactions. clearsynth.com

The stability of the carbon-deuterium bond, which is six to ten times stronger than the carbon-hydrogen bond, makes deuterated molecules more resistant to metabolic degradation. researchgate.netresearchgate.net This property allows for a clearer understanding of metabolic pathways by reducing the rate of metabolism and enabling the localization of metabolites. researchgate.net While much of the research focuses on drug development, the principles apply broadly to understanding fundamental biological mechanisms. For instance, deuterated compounds are used to study the biotransformation of bioactive molecules. acs.org

In the field of structural biology, deuteration is crucial for neutron scattering experiments, which provide structural information on biomolecules. europa.eu Although this technique is well-established, there is a growing demand for a wider variety of deuterated molecules to expand the scope of these studies. europa.eu

Unraveling Reaction Pathways in Interdisciplinary Chemical Research

This compound and other deuterated compounds are invaluable in elucidating reaction mechanisms across various fields of chemistry. clearsynth.com The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a primary tool for determining the rate-determining step of a reaction. researchgate.net The significant mass difference between hydrogen and deuterium often leads to a measurable KIE, providing crucial evidence for the involvement of C-H bond cleavage in the transition state.

The application of deuterated reagents extends to organometallic chemistry, where they help in understanding the mechanisms of transition metal-mediated transformations. researchgate.net This knowledge is fundamental for designing new catalysts and synthetic methods. researchgate.net For example, mechanistic studies on copper-catalyzed N-arylation of alkylamines have utilized deuterated compounds to probe the reaction steps.

Furthermore, the incorporation of deuterium allows scientists to track the fate of specific atoms during a reaction, offering detailed insights into reaction kinetics and pathways. clearsynth.com This capability is essential in fields like organic synthesis and biochemistry. clearsynth.com The unique spectroscopic properties of deuterium also make it a vital tool in nuclear magnetic resonance (NMR) spectroscopy, where deuterated solvents and compounds enhance the clarity and accuracy of the spectra. clearsynth.com The impact of H/D isotope substitution is also a subject of study in materials science, where it can influence molecular interactions and the physical properties of materials. rsc.org

Sustainable Synthesis and Green Chemistry Applications

Development of More Efficient and Environmentally Benign Syntheses for Deuterated Amines

Traditional methods for producing deuterated compounds often involve reagents and conditions that are not environmentally friendly. researchgate.netresearchgate.net Recognizing this, there is a significant research effort towards developing "green" and sustainable methods for the synthesis of deuterated amines and other labeled compounds. researchgate.netresearchgate.net

One promising approach involves the use of D₂O (heavy water) as a readily available and inexpensive deuterium source. mdpi.comgoogle.com Catalytic systems, such as palladium on carbon combined with aluminum in D₂O (Pd/C-Al-D₂O), have been developed for selective hydrogen-deuterium (H-D) exchange reactions. mdpi.com This method is considered environmentally benign as it generates deuterium gas in situ and avoids harmful byproducts. researchgate.netmdpi.com Microwave-assisted conditions can further enhance the efficiency of these reactions. mdpi.com

Other innovative green chemistry approaches include:

Electrochemical methods: These techniques use electrons as traceless reagents to carry out deuteration under mild conditions, offering a powerful tool for molecular editing. rsc.orgacs.org

Photoredox catalysis: Light-mediated reactions provide a pathway for deuteration that can circumvent the need for costly and environmentally unfriendly catalysts. rsc.org

These modern synthetic strategies aim to be more atom-economical, reduce waste, and utilize less hazardous materials, aligning with the principles of green chemistry. researchgate.net The development of such methods is crucial for making deuterated compounds more accessible for research and industrial applications. google.com

Utilizing this compound in Mechanistic Studies for Green Chemical Transformations

The principles of green chemistry are increasingly being applied to the design of new chemical reactions and processes. scielo.org.mx this compound and similar deuterated tracers play a crucial role in understanding the mechanisms of these green chemical transformations. By employing kinetic isotope effect studies, researchers can gain insights into the rate-determining steps of catalytic cycles, which is essential for optimizing reaction conditions and catalyst design.

For example, in the development of sustainable catalytic systems, understanding the mechanism is key to improving efficiency and selectivity. Mechanistic investigations of base-mediated deuteration have provided insights into the role of the base and solvent in the H-D exchange process. acs.org Similarly, in the context of carbon dioxide utilization, N,N'-dimethylethylenediamine has been identified as an important intermediate in reactions converting CO₂ into valuable chemicals. researchgate.net

The use of deuterated compounds in mechanistic studies helps to:

Validate proposed reaction pathways.

Identify key intermediates and transition states.

Optimize catalyst performance for higher efficiency and selectivity.

This knowledge is fundamental to advancing the field of green chemistry and developing more sustainable chemical manufacturing processes.

Q & A

Basic: What synthetic methodologies are recommended for preparing isotopically pure N,N-Dimethylethanediamine-d6?

Methodological Answer:

The synthesis of deuterated amines like this compound typically involves catalytic deuteration of precursor compounds (e.g., N,N-Dimethylethanediamine) using deuterium gas (D₂) in the presence of transition metal catalysts (e.g., palladium or platinum oxide) under controlled pressure and temperature . Post-synthesis, purification via fractional distillation or preparative chromatography is critical to achieve isotopic purity >98%. Analytical validation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) is required to confirm deuteration efficiency and rule out residual protiated impurities .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Characterization should combine spectroscopic and chromatographic techniques:

- NMR : ¹H NMR will show suppressed signals for deuterated methyl groups, while ²H NMR confirms isotopic incorporation.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (M⁺) at m/z 122.16 (base peak for d₆ isotopologue) and quantifies isotopic abundance .

- FTIR : Absence of N-H stretches (~3300 cm⁻¹) and presence of C-D stretches (~2100 cm⁻¹) validate deuteration .

Cross-validation against non-deuterated analogs ensures structural consistency .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound in complex matrices?

Methodological Answer:

Spectral overlaps in complex mixtures (e.g., biological extracts) require:

- 2D NMR Techniques : HSQC (heteronuclear single quantum coherence) or TOCSY (total correlation spectroscopy) to isolate signals from interfering compounds .

- Isotopic Dilution Assays : Spiking deuterated standards into the matrix to track shifts in peak alignment and quantify recovery rates .

- Paramagnetic Relaxation Agents : Addition of shift reagents (e.g., Eu(fod)₃) to simplify proton-decoupled spectra . Document deviations from reference spectra (e.g., solvent-induced shifts) to refine interpretation protocols .

Advanced: What experimental design considerations are critical for using this compound as an internal standard in quantitative metabolomics?

Methodological Answer:

- Matrix Matching : Ensure the deuterated standard’s physicochemical properties (e.g., solubility, polarity) align with the target analyte’s matrix (e.g., plasma, tissue homogenates) to avoid differential extraction efficiencies .

- Calibration Curves : Use a minimum of six concentration points spanning the expected physiological range. Validate linearity (R² > 0.995) and precision (%RSD < 5%) .

- Ion Suppression Testing : Evaluate matrix effects via post-column infusion experiments to adjust LC-MS/MS conditions (e.g., mobile phase pH, column temperature) .

- Stability Studies : Assess long-term storage stability (-80°C) and freeze-thaw cycle robustness to define acceptable handling protocols .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .

- Ventilation : Maintain airflow >0.5 m/s in workspaces to avoid vapor accumulation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced: How can researchers optimize reaction conditions when using this compound in deuterium exchange studies?

Methodological Answer:

- Solvent Selection : Use aprotic solvents (e.g., DMSO-d₆ or CDCl₃) to minimize back-exchange with protic contaminants .